(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone
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Overview
Description
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 3,5-dichloro-2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of methoxy-substituted benzimidazole derivatives.
Scientific Research Applications
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-1H-benzimidazol-1-yl)(phenyl)methanone
- (2-Amino-1H-benzimidazol-1-yl)(3,5-dimethylphenyl)methanone
- (2-Amino-1H-benzimidazol-1-yl)(4-chlorophenyl)methanone
Uniqueness
(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
385416-70-6 |
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Molecular Formula |
C15H11Cl2N3O2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
(2-aminobenzimidazol-1-yl)-(3,5-dichloro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-22-13-9(6-8(16)7-10(13)17)14(21)20-12-5-3-2-4-11(12)19-15(20)18/h2-7H,1H3,(H2,18,19) |
InChI Key |
MBLGFKLWPPSHLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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